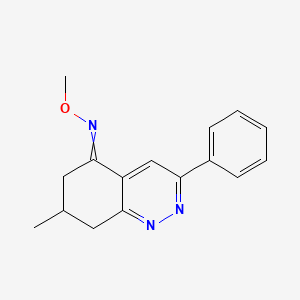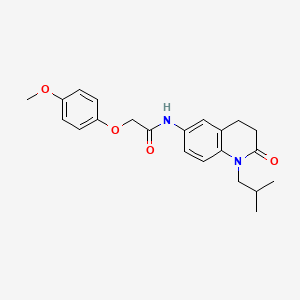![molecular formula C17H15ClN2O3 B2385534 4-[(6,7-Dimetoxi-4-quinolyl)oxi]-2-cloroanilina CAS No. 286371-44-6](/img/structure/B2385534.png)
4-[(6,7-Dimetoxi-4-quinolyl)oxi]-2-cloroanilina
Descripción general
Descripción
2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a quinoline ring substituted with methoxy groups and an aniline moiety. This compound has been studied for its potential therapeutic properties and its role in various chemical reactions.
Aplicaciones Científicas De Investigación
2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
Target of Action
The primary target of 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline is the vascular endothelial growth factor (VEGF) receptors . These receptors are found on the surface of cancer cells and are involved in the development of new blood vessels that supply the tumors .
Mode of Action
The compound works by blocking the VEGF receptors . By doing so, it inhibits the action of enzymes called ‘tyrosine kinases’ that are found in these receptors . This interaction results in a reduction in the blood supply to the cancer cells, thereby slowing down their growth .
Pharmacokinetics
The compound is used in the form of pharmaceutically acceptable salt crystals, which suggests that it may have suitable properties for oral administration .
Result of Action
The result of the compound’s action is a reduction in the growth of cancer cells . By blocking the VEGF receptors and inhibiting the angiogenesis pathway, the compound reduces the blood supply to the cancer cells, thereby slowing down their growth .
Análisis Bioquímico
Biochemical Properties
The compound 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline has been found to interact with the M-CSF receptor (c-Fms), acting as an inhibitor . This interaction plays a crucial role in biochemical reactions, particularly those involving macrophages and osteoclasts .
Cellular Effects
4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline influences cell function by inhibiting M-CSF-dependent reactions . It has been observed to prevent inflammatory cell infiltration and bone destruction, thereby suppressing disease progression .
Molecular Mechanism
At the molecular level, 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline exerts its effects by binding to the M-CSF receptor (c-Fms), inhibiting its function . This results in the suppression of M-CSF-dependent accumulation of both inflammatory and osteoclast cells, as well as the inhibition of inflammatory cytokine production .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s inhibitory effects on M-CSF-dependent reactions are sustained over time .
Dosage Effects in Animal Models
The effects of 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline in animal models are dependent on the dosage administered . At appropriate dosages, the compound has been shown to suppress disease progression in a type II collagen (CII)-induced arthritis (CIA) mouse model .
Metabolic Pathways
Its interaction with the M-CSF receptor suggests it may influence pathways involving macrophages and osteoclasts .
Transport and Distribution
Its interaction with the M-CSF receptor suggests it may be involved in processes related to the function and development of macrophages and osteoclasts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline typically involves the reaction of 4-chloro-6,7-dimethoxyquinoline with 4-aminophenol. The reaction is carried out in the presence of a suitable solvent, such as isopropanol, and requires reflux conditions for several hours . The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce quinoline derivatives with different functional groups.
Comparación Con Compuestos Similares
2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline can be compared with other similar compounds, such as:
N-{2-chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl}-N’-(5-methyl-3-isoxazolyl)urea: This compound shares a similar quinoline structure but has different substituents, leading to distinct biological activities.
4-Amino-2-chloro-6,7-dimethoxyquinazoline: Another related compound with a quinazoline ring instead of a quinoline ring.
The uniqueness of 2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
IUPAC Name |
2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-21-16-8-11-14(9-17(16)22-2)20-6-5-15(11)23-10-3-4-13(19)12(18)7-10/h3-9H,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAYDMJFSCQXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2385454.png)

![N-(4-bromo-2-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2385457.png)

![{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,6-DIFLUOROBENZOATE](/img/structure/B2385461.png)


![2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2385466.png)


![6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2385471.png)

![Spiro[3.4]octan-2-ol](/img/structure/B2385474.png)
